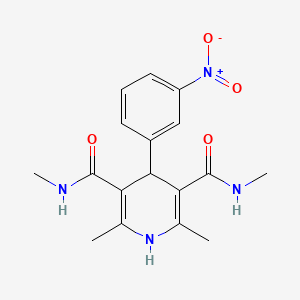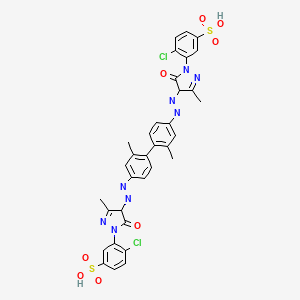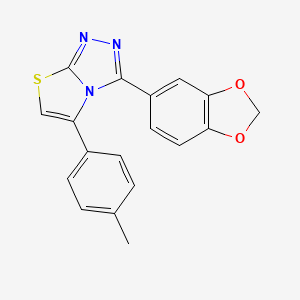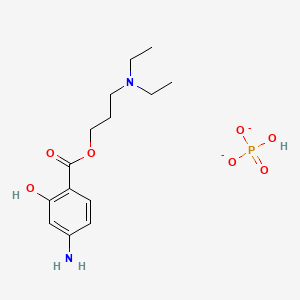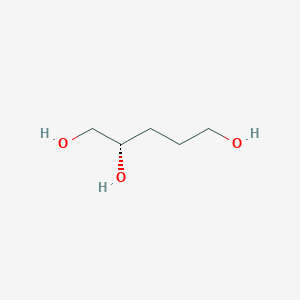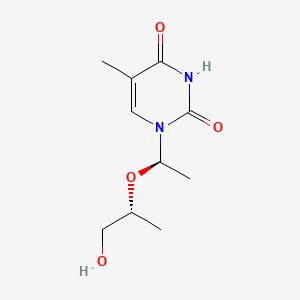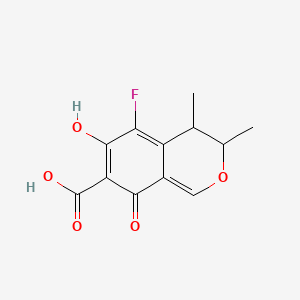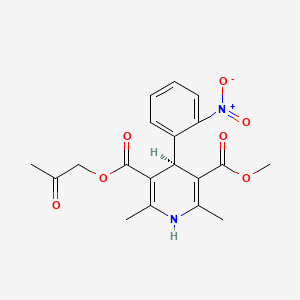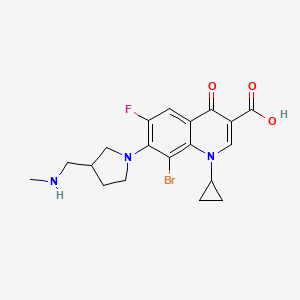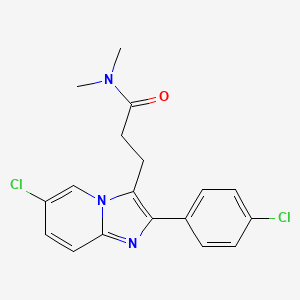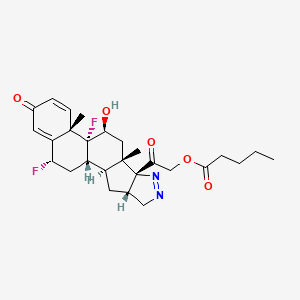
6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin disorders due to its ability to reduce inflammation and suppress immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions typically involve the use of fluorinating agents, oxidizing agents, and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformations being carried out. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Applied in the development of treatments for inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products and topical creams.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes involved in inflammatory and immune responses. This results in the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity. The molecular targets include various transcription factors and signaling pathways that regulate inflammation and immune function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflorasone 21-Propionate: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used in the treatment of skin disorders.
Betamethasone Valerate: A corticosteroid with strong anti-inflammatory effects.
Uniqueness
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination pattern and pyrazole ring structure, which contribute to its high potency and selectivity in targeting glucocorticoid receptors. This makes it particularly effective in reducing inflammation and suppressing immune responses compared to other corticosteroids.
Propriétés
Numéro CAS |
94135-38-3 |
|---|---|
Formule moléculaire |
C27H34F2N2O5 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H34F2N2O5/c1-4-5-6-23(35)36-14-22(34)27-15(13-30-31-27)9-17-18-11-20(28)19-10-16(32)7-8-24(19,2)26(18,29)21(33)12-25(17,27)3/h7-8,10,15,17-18,20-21,33H,4-6,9,11-14H2,1-3H3/t15-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
IVKTWEUOWAMBNB-MOWALVJDSA-N |
SMILES isomérique |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2 |
SMILES canonique |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


